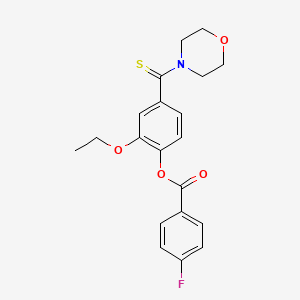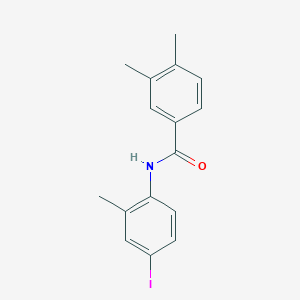![molecular formula C15H24N2O4S B5211555 N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) enzyme activity. This compound has gained attention due to its potential therapeutic applications in the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders.
作用機序
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide selectively inhibits COX-2 enzyme activity, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of amyloid-beta plaques in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has several advantages for use in lab experiments. It is a highly selective COX-2 inhibitor, which allows for the investigation of the specific role of COX-2 in various biological processes. Additionally, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide is relatively stable and has a long half-life, making it suitable for use in long-term experiments.
However, there are also limitations to the use of N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide in lab experiments. Because it is a synthetic compound, its effects may not fully replicate those of endogenous prostaglandins. Additionally, the use of COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide may have unintended consequences, such as the inhibition of other enzymes that play a role in inflammation.
将来の方向性
There are several potential future directions for research on N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer effects and to identify potential therapeutic targets for the treatment of cancer. Finally, there is a need for the development of more selective COX-2 inhibitors that can be used to investigate the specific role of COX-2 in various biological processes.
合成法
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 3-methylbutylamine, followed by reduction with sodium dithionite to obtain the corresponding amine. The amine is then reacted with 3-(4-methoxyphenyl)propanoyl chloride to yield N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide.
科学的研究の応用
N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications. Inflammation is a common underlying factor in many diseases, and COX-2 inhibitors like N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide have been shown to be effective in reducing inflammation. N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has also been investigated for its potential use in cancer therapy, as COX-2 is often overexpressed in cancer cells. Furthermore, N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
特性
IUPAC Name |
N-[2-methoxy-5-(3-methylbutylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-15(18)17-13-10-12(6-7-14(13)21-4)22(19,20)16-9-8-11(2)3/h6-7,10-11,16H,5,8-9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTLIQXHBVBMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCCC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)
![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)

